molecular formula C12H17N B1324609 N-(Cyclopropylmethyl)-2,5-dimethylaniline CAS No. 356539-50-9

N-(Cyclopropylmethyl)-2,5-dimethylaniline

Cat. No.: B1324609
CAS No.: 356539-50-9
M. Wt: 175.27 g/mol
InChI Key: QVDIVBLXWFNRNA-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, with two methyl groups substituted at the 2 and 5 positions of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation Method: One common method for preparing N-(Cyclopropylmethyl)-2,5-dimethylaniline involves the hydrogenation of a precursor compound in the presence of cyclopropyl formaldehyde, an acid, and a catalyst.

    Cyclopropylation Method: Another approach involves the reaction of bromomethyl cyclopropane with 2,5-dimethylaniline.

Industrial Production Methods: Industrial production typically employs the hydrogenation method due to its efficiency and scalability. The process involves the use of continuous flow reactors to enhance reaction throughput and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Cyclopropylmethyl)-2,5-dimethylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Mechanism of Action

The mechanism by which N-(Cyclopropylmethyl)-2,5-dimethylaniline exerts its effects involves interactions with specific molecular targets. The cyclopropylmethyl group enhances the compound’s binding affinity to certain receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    N-(Cyclopropylmethyl)-2,5-dimethylaniline vs. N-(Cyclopropylmethyl)-2,4-dimethylaniline: The position of the methyl groups on the aromatic ring can significantly influence the compound’s chemical and biological properties.

    This compound vs. N-(Cyclopropylmethyl)-3,5-dimethylaniline:

Uniqueness: this compound is unique due to the specific positioning of the cyclopropylmethyl group and the methyl groups on the aromatic ring, which confer distinct chemical and biological properties compared to other aniline derivatives .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDIVBLXWFNRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635973
Record name N-(Cyclopropylmethyl)-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-50-9
Record name N-(Cyclopropylmethyl)-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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